

Ethyl 2-amino-5-bromonicotinate chemical properties and structure

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Compound of Interest

Compound Name: Ethyl 2-amino-5-bromonicotinate

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An In-depth Technical Guide to **Ethyl 2-amino-5-bromonicotinate**

Introduction

Ethyl 2-amino-5-bromonicotinate is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of functional groups—an amino group, a bromine atom, and an ethyl ester on a pyridine core—makes it a valuable precursor for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its chemical properties, structure, spectral characteristics, and its applications, particularly for professionals in chemical research and drug development. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a key intermediate in the construction of molecules with potential biological activity.

Chemical Properties and Structure

The fundamental chemical and physical properties of **Ethyl 2-amino-5-bromonicotinate** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Physicochemical Data

Property	Value	Reference
IUPAC Name	Ethyl 2-amino-5-bromopyridine-3-carboxylate	[1]
Synonyms	Ethyl 2-amino-5-bromonicotinate	[1]
CAS Number	433226-06-3	[1][2][3]
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂	[1][2][3][4]
Molecular Weight	245.08 g/mol	[3]
Appearance	Expected to be a solid at room temperature.	
Purity	Typically available at ≥95% purity.	[2]
Storage	Recommended storage conditions vary, ranging from room temperature to -20°C. For long-term stability, storage in a dark place under an inert atmosphere is advisable.	[2]

Chemical Structure

The structure of **Ethyl 2-amino-5-bromonicotinate** consists of a central pyridine ring. An amino group (-NH₂) is substituted at position 2, an ethyl carboxylate group (-COOCH₂CH₃) at position 3, and a bromine atom (-Br) at position 5. This trifunctional arrangement provides a platform for diverse chemical modifications.

Caption: Chemical structure of **Ethyl 2-amino-5-bromonicotinate**.

Spectral Analysis

While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of key spectral features.

Predicted ^1H NMR Spectrum

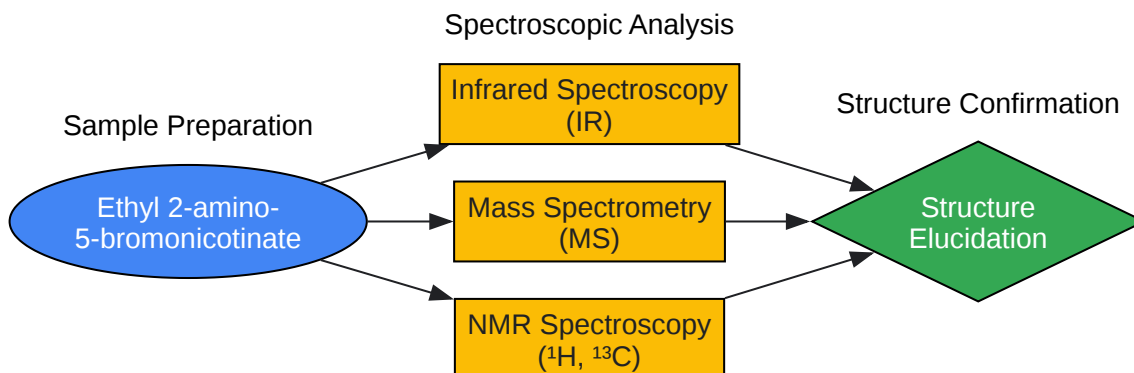
- Ethyl Group: A triplet signal for the methyl ($-\text{CH}_3$) protons around δ 1.2-1.4 ppm and a quartet for the methylene ($-\text{CH}_2$) protons around δ 4.2-4.4 ppm.
- Amino Group: A broad singlet for the amino ($-\text{NH}_2$) protons, typically in the range of δ 5.0-6.0 ppm, which may vary with solvent and concentration.
- Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at position 4 and the proton at position 6 will appear as doublets due to coupling with each other.

Predicted ^{13}C NMR Spectrum

- Ester Group: The carbonyl carbon ($\text{C}=\text{O}$) will be significantly downfield, around δ 165-170 ppm. The methylene carbon ($-\text{OCH}_2$) will appear around δ 60-65 ppm, and the methyl carbon ($-\text{CH}_3$) will be upfield, around δ 14-16 ppm.
- Pyridine Ring: Six distinct signals for the pyridine ring carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the bromine ($\text{C}5$) and the carbon bearing the amino group ($\text{C}2$) will show characteristic shifts.

Predicted IR Spectrum

- N-H Stretch: A characteristic pair of peaks for the primary amine in the $3300\text{-}3500\text{ cm}^{-1}$ region.
- C-H Stretch: Signals just below 3000 cm^{-1} for the sp^3 C-H bonds of the ethyl group and just above 3000 cm^{-1} for the sp^2 C-H bonds of the pyridine ring.
- C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, expected around $1700\text{-}1730\text{ cm}^{-1}$.
- C=C and C=N Stretches: Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region, characteristic of the aromatic pyridine ring.
- C-Br Stretch: A signal in the fingerprint region, typically between $500\text{-}650\text{ cm}^{-1}$.



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Caption: General workflow for structural analysis.

Experimental Protocols: Synthesis and Reactivity

Proposed Synthesis

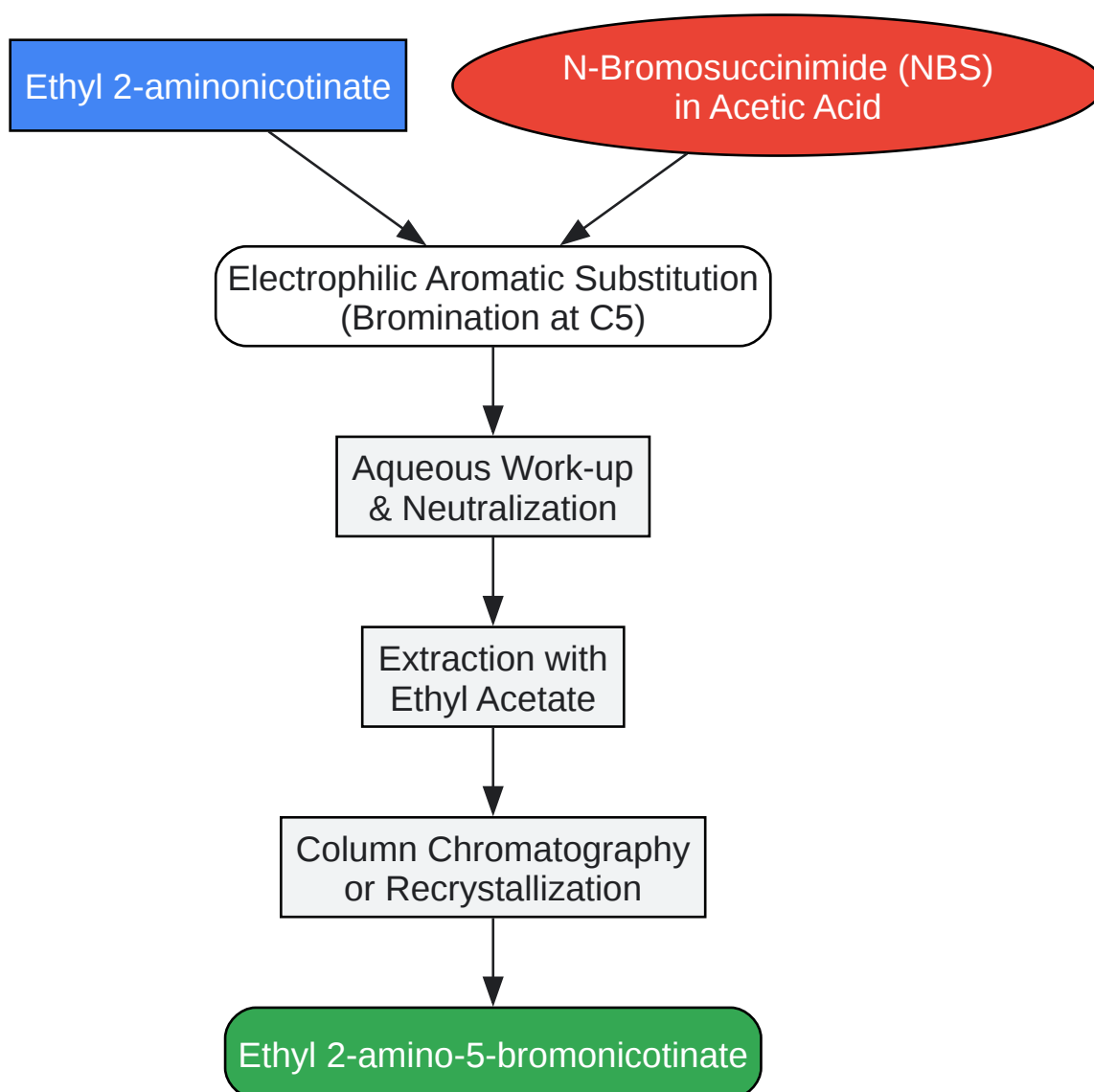
A common method for preparing **Ethyl 2-amino-5-bromonicotinate** involves the direct bromination of Ethyl 2-aminonicotinate.

Reaction: Ethyl 2-aminonicotinate + Brominating Agent → **Ethyl 2-amino-5-bromonicotinate**

Detailed Protocol:

- **Dissolution:** Dissolve Ethyl 2-aminonicotinate (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath.
- **Bromination:** Add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise to the cooled solution over 30 minutes. The reaction should be protected from light.

- **Reaction Monitoring:** Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker of ice water and neutralize it carefully with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **Ethyl 2-amino-5-bromonicotinate**.



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Caption: Proposed synthesis pathway for the target compound.

Chemical Reactivity

- **Amino Group:** The amino group at the C2 position can undergo diazotization, acylation, and alkylation reactions. It can also act as a nucleophile in various coupling reactions.
- **Bromine Atom:** The bromine at the C5 position is susceptible to nucleophilic aromatic substitution and is an ideal handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of carbon-based substituents.

- Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can be converted to an amide through reaction with amines.

Applications in Drug Discovery and Research

Ethyl 2-amino-5-bromonicotinate is a valuable intermediate in medicinal chemistry. Its application as a "Protein Degradation Building Block" suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.[2] The ability to functionalize the molecule at its three distinct reactive sites allows for the systematic construction of compound libraries for screening against various biological targets. It is also used in broader proteomics research.[3] Its structural motif is found in a range of biologically active molecules, making it a key starting material for drug discovery programs.

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